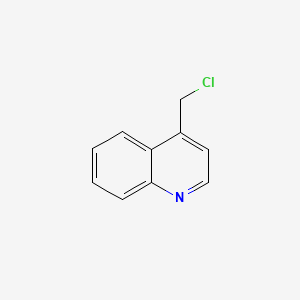

4-(Chloromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSKQWRLRYMCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493721 | |

| Record name | 4-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-17-7 | |

| Record name | 4-(Chloromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloromethyl Quinoline and Its Key Derivatives

Direct Chloromethylation Strategies

Direct strategies involve the introduction of a chloromethyl group onto a pre-formed quinoline (B57606) or a derivative thereof. These methods include radical-mediated reactions, conversion of a hydroxymethyl group, and halogenation of a methyl substituent.

The direct installation of a chloromethyl group onto the quinoline nucleus via a radical pathway is a challenging transformation. Radical reactions often require specific precursors and conditions to control regioselectivity. ethernet.edu.et While direct radical chloromethylation of an unsubstituted quinoline is not widely documented, related free-radical transformations provide insight into potential synthetic routes.

Free-radical chemistry has become an indispensable tool in organic synthesis, offering access to complex structures, often through cascade processes. ethernet.edu.et For instance, free radical carbochloromethylations have been developed for activated alkenes like ortho-cyanoarylacrylamides, leading to the construction of polychloromethyl-substituted quinoline-2,4-diones. Another approach involves the chloromethylation of activated quinoline systems. The chloromethylation of 8-quinolinol (8-hydroxyquinoline) has been reported, demonstrating that the reaction proceeds preferentially at the ortho position (C7) to the hydroxyl group under Mannich-like conditions. nih.govacs.org These examples, however, rely on activating groups and specific substrates rather than direct functionalization of the unsubstituted quinoline core at the C4 position.

A more common and reliable method for synthesizing 4-(chloromethyl)quinoline is through the conversion of its corresponding alcohol, quinolin-4-ylmethanol (B1222667). This transformation is typically achieved with high efficiency using thionyl chloride (SOCl₂) or similar chlorinating agents like phosphorus oxychloride (POCl₃).

The reaction involves the treatment of quinolin-4-ylmethanol with thionyl chloride, often in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃). The hydroxyl group is converted into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism) to yield the final product, this compound, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). In many reported procedures, the product is isolated as the hydrochloride salt.

This method is widely applicable to various quinoline derivatives. For example, (tetrazolo[1,5-a]quinolin-4-yl)methanol derivatives can be converted to their corresponding 4-(chloromethyl)tetrazolo[1,5-a]quinolines in high yields (95–98%) by reacting with thionyl chloride in dichloromethane. Similarly, (2-chloroquinolin-3-yl)methanol (B155800) can be effectively converted to 2-chloro-3-(chloromethyl)quinoline (B1586034).

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Quinolin-4-ylmethanol | SOCl₂ | CH₂Cl₂ | Stirred for 1h at RT | 65% | rsc.org |

| 4-Quinolinemethanol | SOCl₂ | CH₂Cl₂ | Reflux for 0.5h | 48% | rsc.org |

| (Tetrazolo[1,5-a]quinolin-4-yl)methanol derivatives | SOCl₂ | CH₂Cl₂ | Reflux | 95-98% | acs.org |

| 4,6-Dichloroquinoline-3-methanol | SOCl₂ | None (excess reagent) | 24h at RT | 93.5% | nih.gov |

| (2-Chloroquinolin-3-yl)methanol derivatives | SOCl₂ | CH₂Cl₂ | Not specified | 95-98% | isca.in |

The synthesis of this compound can also be achieved by the direct chlorination of the methyl group of 4-methylquinoline (B147181) (lepidine). This reaction typically proceeds via a free-radical mechanism, where a halogenating agent selectively halogenates the benzylic position.

A well-established reagent for such transformations is N-chlorosuccinimide (NCS), often in the presence of a radical initiator like benzoyl peroxide (BPO) or under UV irradiation. halideschemicals.com While direct literature on the NCS chlorination of 4-methylquinoline is sparse, a closely related reaction, the radical bromination of ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate at its 4-methyl group using N-bromosuccinimide (NBS) and AIBN as an initiator, proceeds in good yield (81%). rsc.orgresearchgate.net This provides a strong precedent for the analogous chlorination with NCS. The mechanism involves the homolytic cleavage of the initiator, which abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with NCS to form the this compound product and a succinimidyl radical, which continues the chain reaction.

Chlorination with Thionyl Chloride and Analogous Reagents

Annulation and Cyclization Reactions Yielding this compound Scaffolds

These methods construct the quinoline ring itself from acyclic precursors in a way that incorporates the desired chloromethyl group or a precursor.

The Friedländer annulation is a powerful method for synthesizing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. By choosing appropriate starting materials, a chloromethyl group can be incorporated directly during the ring-forming process.

A notable variant involves the reaction of a substituted aniline (B41778) with ethyl 4-chloroacetoacetate. google.com For example, the synthesis of ethyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate is achieved through the direct cyclization of 4-benzoylaniline with ethyl 4-chloroacetoacetate using a Vilsmeier reagent (e.g., POCl₃/DMF). tandfonline.com Similarly, the chlorotrimethylsilane (B32843) (TMSCl)-mediated Friedländer reaction between o-aminoacetophenone and ethyl 4-chloroacetoacetate yields ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate. rsc.org In these cases, the 4-chloroacetoacetate provides the C2-C3-C4 portion of the quinoline ring, with the chlorine atom being converted into the chloromethyl group during the cyclization and subsequent transformations.

The Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). wikipedia.orgjptcp.com This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction conditions determine the outcome; lower temperatures favor an initial Michael-type addition to form a β-amino acrylate, which upon thermal cyclization at high temperatures (around 250 °C), typically in a high-boiling inert solvent like mineral oil, yields the 4-hydroxyquinoline (B1666331). nih.govwikipedia.org

While this reaction does not directly produce this compound, it is a foundational method for synthesizing the 4-substituted quinoline scaffold. The resulting 4-hydroxyquinoline can be readily converted into the highly versatile intermediate, 4-chloroquinoline (B167314). This conversion is typically accomplished by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Once the 4-chloroquinoline scaffold is obtained, further functionalization, such as the introduction of a methyl group followed by radical chlorination as described in section 2.1.3, can lead to the desired this compound derivative.

Gould-Jacobs Synthesis of Quinolones

The Gould-Jacobs reaction is a well-established and widely used method for constructing the quinolone core, which can be a precursor to 4-substituted quinolines. mdpi.comvcu.eduwikipedia.orgmdpi.com This thermal cyclization process typically begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.comvcu.edu This initial step forms an anilidomethylenemalonic ester intermediate.

The subsequent step involves a high-temperature cyclization of this intermediate to yield a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.com This cyclization proceeds through a ketene (B1206846) intermediate under what are often described as drastic conditions. mdpi.com The resulting 4-hydroxyquinoline derivative can then undergo further modifications. For instance, hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation, produces the corresponding quinolin-4-one. mdpi.com While this method is robust and has been used for the synthesis of various commercially available drugs, its application to directly form this compound would require subsequent functionalization steps. mdpi.com

Table 1: Key Steps in the Gould-Jacobs Reaction

| Step | Reactants | Intermediate/Product | Conditions |

| 1. Condensation | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | - |

| 2. Cyclization | Anilidomethylenemalonic ester | 4-Hydroxy-3-ethoxycarbonylquinoline | High temperature |

| 3. Hydrolysis | 4-Hydroxy-3-ethoxycarbonylquinoline | 4-Hydroxyquinoline-3-carboxylic acid | - |

| 4. Decarboxylation | 4-Hydroxyquinoline-3-carboxylic acid | Quinolin-4-one | - |

Transition-Metal-Catalyzed Annulation Strategies

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed reactions for the efficient construction of heterocyclic frameworks like quinoline. mdpi.comrsc.orgrsc.org These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation compared to classical methods. rsc.org

Palladium-catalyzed reactions, for instance, have been employed in the synthesis of quinolin-4-ones through the carbonylation of 2-iodoanilines and terminal acetylenes. mdpi.com Various transition metals, including rhodium, ruthenium, gold, silver, nickel, cobalt, and manganese, have been explored for their ability to promote alkyne annulation reactions, which are powerful tools for creating cyclic structures. rsc.org

Strategies involving C-H bond activation have also emerged as a powerful approach. For example, rhodium-catalyzed ortho-C-H bond activation has been used for the synthesis of quinoline carboxylates. mdpi.com Similarly, copper-catalyzed C-H activation has been employed for the synthesis of quinolines. mdpi.com These methods provide direct routes to functionalized quinolines, potentially including precursors to this compound, by activating otherwise inert C-H bonds. mdpi.commdpi.com

Synthesis via Multi-Functionalized Precursors

The use of pre-functionalized building blocks offers a more direct and often more efficient route to complex quinoline derivatives.

Utilizing Halomethylated Quinoline Carboxylates as Building Blocks

Arylmethyl halides are valuable synthetic intermediates that can undergo a variety of transformations. nih.gov Specifically, halomethylated quinoline carboxylates serve as versatile precursors for further elaboration. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net For instance, the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate has been reported. nih.govrsc.org This was achieved through a chlorotrimethylsilane (TMSCl)-mediated Friedländer reaction between o-aminoacetophenone and ethyl 4-chloro-3-oxobutanoate to first yield ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate. nih.govrsc.orgenamine.net Subsequent radical bromination of the 4-methyl group using N-bromosuccinimide (NBS) afforded the desired bis(halomethyl)quinoline in good yield. nih.govrsc.org This di-halogenated compound provides two reactive sites for subsequent functionalization.

Sequential Reaction Strategies (e.g., Arbuzov/Horner-Wadsworth-Emmons)

The halomethyl groups on the quinoline core are amenable to classic named reactions, enabling the construction of more complex structures. The Arbuzov reaction, for example, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965). nih.govorganic-chemistry.org This reaction can be applied to halomethylquinolines to generate the corresponding quinolinylmethylphosphonates. nih.govresearchgate.net

These phosphonates are key intermediates for the Horner-Wadsworth-Emmons (HWE) olefination reaction. nih.govwikipedia.org The HWE reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. wikipedia.orgresearchgate.net A one-pot successive Arbuzov/HWE reaction sequence has been successfully employed using ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate as a substrate. nih.govrsc.orgrsc.orgresearchgate.net This strategy allows for the efficient synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates by reacting the bis(halomethyl)quinoline first with triethyl phosphite and then with an appropriate aldehyde in the presence of a base. nih.govrsc.org This one-pot procedure was found to be more efficient than a stepwise approach. nih.govrsc.org

Table 2: One-Pot Arbuzov/HWE Reaction for Styrylquinoline Synthesis

| Step | Reactant 1 | Reactant 2 | Product | Key Features |

| Arbuzov Reaction | Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | Triethyl phosphite | (Quinolinylmethyl)phosphonate intermediate | Forms phosphonate at the halomethyl positions. |

| HWE Olefination | (Quinolinylmethyl)phosphonate intermediate | Benzaldehyde | 2,4-bis((E)-styryl)quinoline-3-carboxylate | Forms a C=C double bond, typically with E-stereochemistry. |

Comparative Analysis of Synthetic Routes: Efficiency, Regioselectivity, and Scalability

The choice of synthetic route to this compound and its derivatives depends on several factors, including the desired substitution pattern, required scale, and available starting materials.

Regioselectivity: Transition-metal-catalyzed C-H activation strategies can offer excellent regioselectivity, allowing for the functionalization of specific positions on the quinoline ring that might be difficult to access through classical methods. mdpi.commdpi.com For example, palladium-catalyzed arylation of quinoline N-oxide occurs with good regioselectivity at the C2 position. mdpi.com The synthesis of halomethylated quinoline carboxylates also demonstrates good regioselectivity, with radical bromination selectively occurring at the 4-methyl position. nih.govrsc.org

Scalability: The scalability of a synthetic route is a crucial consideration for practical applications. While classical methods have been used for the large-scale production of some quinoline-based drugs, they can generate significant waste. mdpi.com Modern catalytic methods, particularly those that are atom-economical, hold promise for more sustainable and scalable syntheses. mdpi.com However, the cost and availability of some transition-metal catalysts can be a limiting factor for large-scale production. rsc.org Reactions that utilize readily available starting materials and simple procedures, such as some of the strategies involving multi-functionalized precursors, may be more amenable to scaling up. nih.gov

Chemical Reactivity and Derivatization Strategies of 4 Chloromethyl Quinoline

Nucleophilic Substitution Reactions at the Chloromethyl Groupbenchchem.com

The chloromethyl group at the 4-position of the quinoline (B57606) ring is a key site for functionalization. The chlorine atom can be readily displaced by a variety of nucleophiles, providing a straightforward method for introducing diverse structural motifs.

4-(Chloromethyl)quinoline readily reacts with primary and secondary amines to yield the corresponding aminomethylquinoline derivatives. indexcopernicus.comresearchgate.net For instance, the reaction with piperidine (B6355638) produces 4-(piperidin-1-ylmethyl)quinoline. raco.cat This type of nucleophilic substitution is a common strategy for synthesizing compounds with potential biological activity. indexcopernicus.comnih.gov The reactions are typically performed in a suitable solvent, and a base may be added to neutralize the hydrogen chloride formed during the reaction. researchgate.net

The reaction of substituted 4-(chloromethyl)-2-phenylquinolines with various secondary amines, such as morpholine, piperidine, and imidazole (B134444), has been explored to generate novel analogs with potential antimalarial properties. indexcopernicus.com These reactions highlight the versatility of the chloromethyl group in creating a library of substituted quinoline compounds for structure-activity relationship studies.

Table 1: Examples of Nucleophilic Substitution with Amines

| Reactant | Amine | Product |

|---|---|---|

| This compound | Piperidine | 4-(Piperidin-1-ylmethyl)quinoline |

| Substituted 4-(chloromethyl)-2-phenylquinoline | Morpholine | 4-((Morpholino)methyl)-2-phenylquinoline derivative |

| Substituted 4-(chloromethyl)-2-phenylquinoline | Imidazole | 4-((1H-Imidazol-1-yl)methyl)-2-phenylquinoline derivative |

Similar to amines, thiols and alcohols can act as nucleophiles to displace the chloride ion from the chloromethyl group. The reaction with thiols leads to the formation of thioethers. For example, 4-(chloromethyl)tetrazolo[1,5-a]quinolines react with 1H-benzo[d]imidazole-2-thiol in the presence of a base like sodium hydroxide (B78521) in methanol (B129727) to produce the corresponding thioether derivatives. cbijournal.com Similarly, 2-chloro-3-(chloromethyl)quinoline (B1586034) derivatives react with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of potassium carbonate in DMF.

Reactions with alcohols or phenols, often in the presence of a base, yield ether derivatives. These reactions are valuable for creating a diverse set of molecules with different electronic and steric properties. The choice of the thiol or alcohol determines the nature of the resulting side chain.

Table 2: Nucleophilic Substitution with Thiols and Alcohols

| Reactant | Nucleophile | Product |

|---|---|---|

| 4-(Chloromethyl)tetrazolo[1,5-a]quinoline | 1H-Benzo[d]imidazole-2-thiol | 4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)tetrazolo[1,5-a]quinoline |

| 2-Chloro-3-(chloromethyl)quinoline | 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one | Dihydropyrimidothiazinoquinoline derivative |

| This compound | Generic Alcohol (ROH) | 4-((Alkoxy)methyl)quinoline |

| This compound | Generic Thiol (RSH) | 4-((Alkylthio)methyl)quinoline |

A specific and widely used application of the reaction with alcohols is the Williamson ether synthesis. This method involves the reaction of an alkoxide or phenoxide with the chloromethylquinoline to form an ether. For instance, ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate can undergo a Williamson reaction with various substituted phenols. beilstein-journals.org This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar solvent like acetonitrile. beilstein-journals.org A notable application is the synthesis of 2-[(2-Fluorophenoxy)methyl]quinoline from 2-(chloromethyl)quinoline (B1294453) hydrochloride and 2-fluorophenol (B130384) in the presence of potassium hydroxide. prepchem.com This strategy has been employed to construct tetracyclic-fused benzoxepino[3,4-b]quinolines. researchgate.net

The Williamson ether synthesis is a versatile tool for creating complex molecules containing both the quinoline scaffold and various aryl ether moieties. researchgate.netmdpi.com

Reaction with Thiols and Alcohols

Reactions Involving the Quinoline Ring System

Beyond the reactivity of the chloromethyl group, the quinoline ring itself can participate in various chemical transformations, allowing for further structural diversification.

The quinoline ring system can undergo both oxidation and reduction. Oxidation of the quinoline nitrogen atom can lead to the formation of quinoline N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide or m-chloroperbenzoic acid. evitachem.com

Conversely, the quinoline ring can be reduced to form dihydroquinoline or tetrahydroquinoline derivatives. Reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are often used for this purpose. The specific product obtained depends on the reaction conditions and the substrate. For example, derivatives of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) can be reduced to the corresponding methanol derivatives using sodium borohydride. cbijournal.com The reduction of (chloromethyl)quinolines has also been studied using reagents like triphenyltin (B1233371) hydride. acs.orgacs.org

This compound and its derivatives are valuable precursors for the synthesis of polycyclic and heterocyclic-fused quinoline systems. beilstein-journals.orgtandfonline.com Intramolecular cyclization reactions can be designed to form new rings fused to the quinoline core. For example, intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acids, which can be prepared from ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, leads to the formation of tetracyclic-fused quinoline systems. beilstein-journals.orgtandfonline.comresearchgate.net

Furthermore, cyclization can occur through reactions involving the chloromethyl group and another functional group on the quinoline ring or a reactant. For instance, the reaction of 2-chloro-3-(chloromethyl)quinolines with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one results in novel dihydropyrimidothiazinoquinoline derivatives through a cascade reaction. Another example involves the reaction of 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-2-(phenylamino)quinoline-3-carbonitrile with chloroacetyl chloride to form a pyrimido[4,5-b]quinoline derivative. scialert.net These cyclization strategies are powerful tools for building complex, multi-ring structures with potential pharmacological relevance.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organoboron species and an organic halide. While direct Suzuki coupling on the C-4 chloromethyl group (a benzylic halide) is feasible, much of the research has focused on coupling at a halogenated C-4 position of the quinoline ring itself. For instance, arylated quinolines have been synthesized from 4-chloroquinoline (B167314) derivatives through reaction with various boronic acids in the presence of a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0).

This reaction highlights the utility of the 4-position of the quinoline ring as a site for introducing aryl substituents. The general mechanism for Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Furthermore, the chloromethyl group can be utilized to prepare novel organoboron reagents for subsequent coupling reactions. Research has shown the successful synthesis of air-stable potassium Boc-protected aminomethyltrifluoroborate from 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This demonstrates a strategy where the chloromethyl moiety is first converted into a stable boronate, which can then participate in Suzuki-Miyaura cross-coupling with various aryl and hetaryl chlorides. This two-step approach expands the versatility of chloromethylquinolines in creating diverse molecular architectures.

Heck Reactions

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide (or triflate) with an alkene, forming a substituted alkene. organic-chemistry.org This reaction is a cornerstone of C-C bond formation and is instrumental in synthesizing complex molecules, including various quinoline derivatives. organic-chemistry.orgrsc.org The general mechanism involves the oxidative addition of a palladium(0) catalyst to the halide, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and regeneration of the catalyst. researchgate.net

While direct examples involving this compound as the halide partner are not extensively documented in the provided literature, the reactivity of benzylic halides in Heck-type reactions is well-established. It is plausible that this compound could react with various alkenes to yield 4-styrylquinoline derivatives and other vinylated products. Such reactions are valuable for extending the conjugation of the quinoline system and for creating precursors to more complex polycyclic structures. For example, intramolecular Heck reactions of related 2-chloro-3-(phenoxymethyl)quinolines have been successfully used to construct chromenoquinoline scaffolds, demonstrating the utility of palladium-catalyzed cyclizations in this chemical space. researchgate.net The synthesis of 2,4-distyrylquinolines has been achieved using ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate as a key precursor, indicating the high reactivity of halomethyl groups on the quinoline core in forming styryl linkages, albeit through a Horner-Wadsworth-Emmons reaction rather than a direct Heck coupling. rsc.orgnih.goviucr.orgrsc.orgresearchgate.net

Sonogashira Reactions

The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. sci-hub.box This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. sci-hub.box It has become a staple in organic synthesis for creating arylalkynes and conjugated enynes.

The application of Sonogashira coupling to chloromethylquinoline derivatives offers a direct route to alkynyl-substituted quinolines, which are valuable intermediates in medicinal chemistry. Research on the related 2-chloro-3-(chloromethyl)quinoline isomer demonstrates a domino reaction sequence where a Sonogashira coupling at the C-2 chloro position is followed by an in-situ dimerization involving the reactive chloromethyl group. researchgate.netdntb.gov.ua In this domino process, the palladium catalyst first facilitates the coupling of a terminal acetylene (B1199291) to the C-2 position of the quinoline ring. The resulting 3-(chloromethyl)-2-alkynylquinoline intermediate then undergoes a nucleophilic substitution, where the nitrogen of one quinoline molecule attacks the benzylic chloride of another, leading to the formation of a novel dimerized quinolinium salt. researchgate.netdntb.gov.ua

This reactivity pattern suggests that this compound could serve as a versatile substrate in similar transformations. Depending on the reaction conditions and the presence of other reactive sites (like a chloro group on the ring), it could either undergo direct substitution at the chloromethyl position or participate in more complex cascade reactions to build intricate molecular frameworks.

Formation of Fused Heterocyclic Systems from Chloromethylquinoline Precursors

The reactive nature of the chloromethyl group makes this compound an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The electrophilic carbon of the chloromethyl moiety can readily participate in cyclization reactions with various nucleophiles to construct new rings onto the quinoline framework.

Triazoloquinolines and Tetrazoloquinolines

The synthesis of fused nitrogen-rich heterocycles like triazoloquinolines and tetrazoloquinolines often involves the use of quinoline precursors containing reactive leaving groups. The formation of the tetrazolo[1,5-a]quinoline (B14009986) system, for example, can be achieved through the reaction of a 2-chloroquinoline (B121035) with sodium azide (B81097). This reaction proceeds via nucleophilic substitution of the chloride by azide, followed by an intramolecular cyclization of the resulting 2-azidoquinoline.

While the primary reaction occurs at the C2 position of the quinoline ring, a chloromethyl group at the C4 position can be carried through the synthesis to serve as a handle for further derivatization. Indeed, 4-(chloromethyl)tetrazolo[1,5-a]quinoline is a known derivative that has been a subject of study. Similarly, quinoline-triazine derivatives have been synthesized using 2-(chloromethyl)quinoline hydrochloride as a starting material, where the chloromethyl group is involved in a nucleophilic substitution reaction to build the new heterocyclic structure. These examples underscore the utility of the chloromethyl group as a key reactive site for constructing fused ring systems.

Dihydropyrimidothiazinoquinoline Derivatives

A powerful demonstration of the utility of chloromethylquinolines in forming fused systems is the synthesis of dihydropyrimidothiazinoquinoline derivatives. An efficient method has been developed for the synthesis of these novel tricyclic heterocycles through the reaction of 2-chloro-3-(chloromethyl)quinolines with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

In this cascade reaction, the sulfur atom of the thioxopyrimidine initially acts as a nucleophile, attacking the electrophilic CH2Cl group of the quinoline precursor to form an intermediate. This is followed by a second, intramolecular cyclization where a nitrogen atom from the pyrimidine (B1678525) ring attacks the C-2 position of the quinoline, displacing the chloride and forming the final fused dihydropyrimidothiazinoquinoline product. This process demonstrates a highly effective strategy for creating complex, polycyclic scaffolds from simple chloromethylquinoline starting materials. Although this specific example utilizes the 2-chloro-3-(chloromethyl) isomer, the underlying reactivity of the chloromethyl group suggests that this compound could be a viable substrate for analogous cyclization reactions to produce different, but structurally related, fused heterocyclic systems.

Strategies for Structure-Activity Relationship (SAR) Studies via Derivatization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. This compound is an exceptionally useful scaffold for such studies because its reactive chloromethyl group provides a convenient anchor point for introducing a wide array of chemical diversity.

By replacing the chlorine atom with various nucleophiles, chemists can systematically modify the steric, electronic, and lipophilic properties of the substituent at the 4-position and correlate these changes with biological activity. For example, a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates was synthesized from a 4-(bromomethyl)-2-(chloromethyl)quinoline precursor. rsc.orgnih.govrsc.org The SAR study of these compounds revealed that the nature and position of substituents on the phenyl rings of the styryl moieties significantly influenced their antitumor activity. rsc.orgnih.govrsc.org

In another study on 4-aminoquinoline (B48711) derivatives, SAR analysis identified that a substituent at the 3-position of the quinoline ring was critical for antagonist potency against the α(2C)-adrenoceptor. This highlights how derivatization at different points on the quinoline core can uncover essential structural features for a desired biological effect. The development of SAR for quinoline-based inhibitors has also been advanced by using Suzuki coupling reactions to introduce a variety of aryl and heteroaryl groups, allowing for a broad exploration of the chemical space around the quinoline core.

The general strategy involves synthesizing a library of compounds where a specific part of the molecule, accessible via the chloromethyl handle, is varied. These derivatives are then tested in biological assays, and the results are used to build a model that predicts how structural changes affect activity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Biological Activities and Pharmacological Applications of 4 Chloromethyl Quinoline Derivatives

Anticancer / Antitumor Activity

Derivatives of 4-(chloromethyl)quinoline have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds have been shown to inhibit critical cellular processes involved in tumor growth and proliferation.

Inhibition of Kinases (e.g., Epidermal Growth Factor Receptor (EGFR), including Triple Mutants)

A notable derivative, 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate, has exhibited potent inhibitory activity against triple mutants of the Epidermal Growth Factor Receptor (EGFR) kinase. neuroquantology.comnih.gov This is particularly significant in the context of non-small cell lung cancer (NSCLC), where resistance to EGFR inhibitors often arises from mutations. nih.gov This compound demonstrated excellent inhibitory activity against the EGFR kinase triple mutant with an IC50 value of 1.91 µM. nih.govresearchgate.net Research has shown that these substituted quinoline (B57606) derivatives can significantly inhibit the proliferation of cancer cell lines harboring EGFR mutations. nih.govresearchgate.net

Topoisomerase Inhibition (e.g., Topoisomerase 1 Poison)

Certain quinoline derivatives have been identified as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription. For instance, imine-linked quinoline-fused oxazole (B20620) hybrids have been reported as significant inhibitors of Topoisomerase-I. neuroquantology.com Additionally, TAS-103, a DNA intercalating indeno-quinoline derivative, stimulates DNA cleavage by topoisomerases and has a broad spectrum of antitumor activity. aacrjournals.org While not all quinoline derivatives show potent inhibition, some, like certain pyrazolo[4,3-f]quinolines, have been evaluated for their activity against both topoisomerase I and IIα, with some compounds showing weak to moderate inhibitory effects. mdpi.com The indenoisoquinoline derivative, 19a, was found to be a very potent topoisomerase I inhibitor. acs.org

Cytotoxicity and Antiproliferative Effects in Various Human Cancer Cell Lines

The cytotoxic and antiproliferative effects of this compound derivatives have been evaluated against a range of human cancer cell lines.

One study reported that 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate showed significant cytotoxicity. nih.gov The IC50 values for this compound were 0.0042 µM against HCC827, 0.02 µM against H1975 (L858R/T790M), 1.91 µM against H1975 (L858R/T790M/C797S), 3.82 µM against A549, and 3.67 µM against HT-29 cell lines. nih.govresearchgate.net These results indicate a selective anticancer activity, particularly against cells with specific EGFR mutations. nih.gov

Novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives, synthesized from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, also demonstrated significant inhibitory activity. rsc.org Specifically, compounds 3h, 3k, and 3t showed potent activity against A549 and HT-29 cell lines, with IC50 values in the low micromolar range, surpassing the reference drug cisplatin (B142131) in some cases. rsc.org

Furthermore, other quinoline derivatives have shown cytotoxicity against various other cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. researchgate.net For instance, 8-Bromo-4-chloro-2-(chloromethyl)quinoline exhibited cytotoxic effects on HeLa and MCF-7 cells. A series of new quinoline nitrate (B79036) derivatives also displayed notable anticancer potential against A-549 and PANC-1 cell lines. bohrium.com

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate | HCC827 | 0.0042 | nih.govresearchgate.net |

| H1975 (L858R/T790M) | 0.02 | nih.govresearchgate.net | |

| H1975 (L858R/T790M/C797S) | 1.91 | nih.govresearchgate.net | |

| A549 | 3.82 | nih.govresearchgate.net | |

| HT-29 | 3.67 | nih.govresearchgate.net | |

| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3h) | A549 | 1.53 | rsc.org |

| HT29 | 1.50 | rsc.org | |

| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3k) | A549 | 1.38 | rsc.org |

| HT29 | 0.77 | rsc.org | |

| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3t) | A549 | 2.36 | rsc.org |

| HT29 | 0.97 | rsc.org | |

| 8-Bromo-4-chloro-2-(chloromethyl)quinoline | HeLa, MCF-7 | Micromolar range |

Induction of Apoptosis and Cell Cycle Modulation

The anticancer activity of quinoline derivatives is often linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For example, the antitumor drug TAS-103, an indeno-quinoline derivative, induces apoptosis in human promyelocytic leukemia cells (HL-60). aacrjournals.org This process involves the activation of caspases, such as caspase-3, which are key mediators of the apoptotic pathway. aacrjournals.org

DNA Cleavage Potential

Certain this compound derivatives possess the ability to interact with and cleave DNA, which is a significant mechanism for anticancer activity. A study on novel furan (B31954) C-2 quinoline coupled 1,2,4-triazole (B32235) derivatives showed that these molecules could completely cleave DNA at a concentration of 100 µg. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Derivatives of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline have also been investigated for their DNA cleavage potential using calf-thymus DNA. researchgate.net Some of these compounds exhibited almost complete DNA cleavage, suggesting they may act as DNA intercalating agents due to their planar structure. researchgate.net The ability to damage DNA is a key factor in the cytotoxic effects of these compounds against cancer cells.

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have been explored for their potential as antimicrobial agents. The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.

Derivatives of quinoline have shown broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, 8-Bromo-4-chloro-2-(chloromethyl)quinoline has demonstrated inhibitory activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae.

The mechanism of antimicrobial action for some quinoline derivatives involves the inhibition of DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and survival. This mode of action is also seen in some established quinolone antibiotics.

A series of synthesized 2-(tetrazolo[1,5-a]quinolin-4-ylmethylthio)benzo[d]thiazole derivatives, derived from a this compound intermediate, exhibited antibacterial and antifungal activity comparable to standard drugs like ampicillin, chloramphenicol, and ciprofloxacin. heteroletters.org Another study on novel quinoline derivatives showed excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.com

Furthermore, some 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives have shown good antibacterial activity against S. aureus, E. coli, and P. aeruginosa, as well as antifungal activity against C. albicans, A. niger, and A. clavatus. cbijournal.com

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative Class | Target Organisms | Activity/MIC | Reference |

|---|---|---|---|

| 8-Bromo-4-chloro-2-(chloromethyl)quinoline | Pseudomonas aeruginosa, Klebsiella pneumoniae | Inhibition zones comparable to standard antibiotics | |

| 5-(Chloromethyl)quinoline derivatives | Gram-positive and Gram-negative bacteria | MICs ranging from 0.125 to 8 µg/mL | |

| 2-(tetrazolo[1,5-a]quinolin-4-ylmethylthio)benzo[d]thiazole derivatives | Bacteria and Fungi | Activity comparable to ampicillin, chloramphenicol, ciprofloxacin | heteroletters.org |

| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, P. aeruginosa, E. coli | MIC 3.12 - 50 µg/mL | tandfonline.com |

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger, A. clavatus | Good activity compared to standards | cbijournal.com |

Antibacterial Properties

The quest for new antibacterial agents has led researchers to explore the potential of quinoline derivatives. Compounds synthesized from this compound have shown notable activity against both Gram-positive and Gram-negative bacteria.

A study on 4-methylamino-2-phenylquinoline analogs, synthesized from substituted 4-(chloromethyl)-2-phenylquinoline, demonstrated their potential against various bacterial strains. researchgate.net For instance, derivatives incorporating morpholine, piperidine (B6355638), and imidazole (B134444) at the C4 position of the quinoline ring showed promising results. researchgate.net

Similarly, other research has highlighted the broad-spectrum antimicrobial activity of quinoline derivatives. Newly synthesized 4-acetylaminophenylaminoquinoline derivatives have been screened for their in vitro antimicrobial activity, showing moderate inhibition zones against both Gram-positive and Gram-negative bacteria. ekb.eg Another study focused on a series of quinoline derivatives that displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, including MRSA, MRSE, and VRE. nih.gov

The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential biochemical pathways in bacteria. For example, some quinoline derivatives are thought to inhibit bacterial growth by targeting the proton pump of adenosine (B11128) triphosphate (ATP) synthase. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect | Reference(s) |

| 4-Methylamino-2-phenylquinoline analogs | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae | Potent to mild percentage inhibition | researchgate.net |

| 4-Acetylaminophenylaminoquinoline derivatives | Gram-positive and Gram-negative bacteria | Moderate inhibition zones | ekb.eg |

| 4-Amino-6-ether-substituted quinolines | MRSA, MRSE, VRE | Potent activity with low MIC values | nih.gov |

| 7-Chloroquinoline (B30040) Sulphonamide Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae | Potent antibacterial activity, lower than ciprofloxacin | journalcps.comajol.info |

| 2-(1H-benzimidazol-2-yl)-6-substitutedthieno[2,3-b]quinolines | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae | Minimum Inhibitory Concentration (MIC) assessed | niscpr.res.in |

Antifungal Properties

In addition to their antibacterial action, derivatives of this compound have been investigated for their effectiveness against various fungal pathogens.

Research on 7-chloroquinoline sulphonamide derivatives revealed strong antifungal activity against Penicillium simplicissimum and Aspergillus niger. journalcps.comajol.info Notably, several of these compounds exhibited more potent antifungal inhibitory activities against these two fungal species than the standard drug fluconazole. ajol.info One particular derivative showed a significant inhibition zone diameter of 28 mm against P. simplicissimum. ajol.info

Another study investigating the antifungal properties of different quinoline derivatives reported potent activity of one compound against Aspergillus niger, showing a greater zone of inhibition than the reference drug Amphotericin B. researchgate.net The study also confirmed significant activity for other related compounds against the same fungal strain. researchgate.net

The antifungal potential of these derivatives underscores the versatility of the quinoline scaffold in developing broad-spectrum antimicrobial agents.

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Observed Effect | Reference(s) |

| 7-Chloroquinoline Sulphonamide Derivatives | Penicillium simplicissimum, Aspergillus niger | Strong activity, some more potent than fluconazole. journalcps.comajol.info | journalcps.comajol.info |

| Synthesized quinoline derivatives | Aspergillus niger | Potent to significant zone of inhibition compared to Amphotericin B. researchgate.net | researchgate.net |

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives | Candida albicans, Aspergillus clavatus, Aspergillus niger | Good activity for some derivatives compared to Griseofulvin. cbijournal.com | cbijournal.com |

Antiparasitic Activities

The quinoline ring is famously a core component of several antimalarial drugs, and derivatives of this compound continue this legacy, showing promise against various parasites.

Antimalarial Activity

The global challenge of malaria, exacerbated by drug-resistant strains of Plasmodium falciparum, necessitates the development of new therapeutic options. mdpi.com Derivatives of this compound have been a focal point of such research.

A study on 4-methylamino-2-phenylquinoline analogs, derived from substituted 4-(chloromethyl)-2-phenylquinoline, identified compounds with potent antimalarial activity against the RKL-2 strain of P. falciparum. researchgate.net Specifically, derivatives with morpholine, piperidine, and imidazole substitutions at the C4 position were highlighted as promising lead molecules. researchgate.net

Furthermore, a series of heterocyclic chloroquine (B1663885) hybrids, featuring a two-carbon chain at position four of the quinoline ring, were synthesized and evaluated for their antimalarial properties. mdpi.com These compounds demonstrated a significant ability to reduce heme crystallization, a critical process for the malaria parasite, with IC50 values comparable to chloroquine. mdpi.com In vivo studies with Plasmodium berghei-infected mice showed that some of these derivatives prolonged the average survival time of the infected animals. mdpi.com

The mechanism of action for many quinoline-based antimalarials involves interfering with the parasite's detoxification of heme within its acidic food vacuole. nih.gov

Table 3: Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Parasite Strain(s) | Key Findings | Reference(s) |

| 4-Methylamino-2-phenylquinoline analogs | Plasmodium falciparum RKL-2 strain | Potent percentage inhibition (up to 90.2±0.1) | researchgate.net |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives | Plasmodium berghei ANKA | Prolonged survival time in infected mice | mdpi.com |

| Quinoline-trioxolane hybrids | Plasmodium falciparum (chloroquine-sensitive and -resistant) | Active in the low nanomolar range | mdpi.com |

| 4-Aminoquinoline-clotrimazole hybrids | Plasmodium falciparum (chloroquine-sensitive and -resistant) | Effective in vitro | mdpi.com |

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by Leishmania species, is another area where quinoline derivatives have shown therapeutic potential.

Research on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives, which were also studied for their antimalarial effects, demonstrated a potential leishmanicidal effect against the promastigotes of Leishmania mexicana. mdpi.com Several of these compounds exhibited low IC50 values, suggesting they are promising candidates for further investigation against leishmaniasis. mdpi.com The proposed mechanism of action for these compounds on Leishmania mexicana involves inducing the collapse of the parasite's mitochondrial electrochemical membrane potential. mdpi.com

Other studies have also identified 4-amino-7-chloroquinoline derivatives as having promising antileishmanial activity. researchgate.net Hybrids of triazino-indole linked to aminoquinoline have been synthesized and evaluated, with some compounds showing potent activity against both the extracellular promastigote and intracellular amastigote forms of Leishmania donovani, even surpassing the efficacy of standard drugs like miltefosine (B1683995). researchgate.net

Table 4: Antileishmanial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Parasite Strain(s) | Key Findings | Reference(s) |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives | Leishmania mexicana promastigotes | Low IC50 values (< 10 µM) | mdpi.com |

| Triazino indole-quinoline hybrids | Leishmania donovani (promastigote and amastigote) | Some compounds more potent than miltefosine and sodium stibogluconate | researchgate.net |

| Chloroquine | Leishmania amazonensis intracellular amastigotes | Excellent in vitro response | frontiersin.org |

Anti-inflammatory Properties

The quinoline scaffold is also recognized for its anti-inflammatory potential. nih.gov While direct studies on the anti-inflammatory properties of this compound itself are limited in the provided context, the broader class of quinoline derivatives has been shown to target key inflammatory mediators.

For instance, some quinoline derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. nih.gov A synthetic quinoline compound, designed as a hybrid of tomoxiprole (B1237166) and naproxen, demonstrated high anti-inflammatory effects in a xylene-induced ear edema test in mice, with its mechanism suggested to be mediated by the inhibition of cyclooxygenase activity. nih.gov

The structural features of quinoline derivatives allow them to interact with various biological targets implicated in inflammation, making them an interesting class of compounds for the development of new anti-inflammatory drugs. nih.gov

Antiviral Properties

The antiviral activity of quinoline derivatives is a growing area of research. nih.gov The core quinoline structure has been identified in compounds showing efficacy against a range of viruses.

While specific studies focusing on this compound derivatives were not prominently featured in the initial search, the broader family of quinoline compounds has demonstrated significant antiviral potential. For example, quinoline derivatives have been investigated for their activity against the Chikungunya virus (CHIKV). nih.gov One study identified 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) as a potent inhibitor of CHIKV infection by targeting the nsP2 and E2 proteins of the virus. nih.gov

Furthermore, various quinoline derivatives have shown activity against other viruses, including flaviviruses like Dengue virus and Zika virus, as well as coronaviruses and human immunodeficiency virus (HIV). nih.govnih.gov The mechanisms of antiviral action are varied and can include the inhibition of viral replication and entry into host cells. nih.gov

The adaptability of the quinoline scaffold suggests that this compound could serve as a valuable starting point for the synthesis of novel antiviral agents.

Other Documented Biological Activities

Beyond the more extensively studied areas, derivatives of this compound have been investigated for a range of other pharmacological effects. These activities highlight the versatility of the quinoline nucleus and the potential for developing novel therapeutic agents.

Quinoline derivatives have been recognized for their potential as antihypertensive agents. scirp.orgnih.govniscpr.res.in Research has shown that certain benzimidazole-substituted quinoline derivatives are useful for their antihypertensive properties. niscpr.res.in The structural modifications of the quinoline ring system play a crucial role in determining the antihypertensive efficacy. nih.gov Tetrahydroisoquinoline alkaloids, which share a similar structural backbone, have also demonstrated antihypertensive activities. scirp.org

The cardioprotective potential of quinoline derivatives has been an area of interest. Phenolic compounds, which can be incorporated into quinoline structures, are known to possess cardioprotective properties. researchgate.net The mechanism of action is often linked to their antioxidant capabilities, which help in mitigating oxidative stress, a key factor in cardiovascular diseases.

Several studies have highlighted the antioxidant properties of quinoline derivatives. nih.govmdpi.comnih.gov The antioxidant action of these compounds is often attributed to their ability to scavenge free radicals. researchgate.netmdpi.comnih.gov For instance, a study on quinoline-4-carboxylic acid derivatives, synthesized via the Pfitzinger reaction from isatin, demonstrated that these compounds have a better inhibitory effect on radicals compared to the starting material. ui.ac.id Specifically, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed a higher inhibition percentage (40.43%) than 2-methylquinoline-4-carboxylic acid (30.25%) at a concentration of 5 mg/L, suggesting that the presence of an additional aromatic ring enhances antioxidant activity. ui.ac.id The antioxidant efficiency of some quinoline derivatives has been found to be greater than that of Trolox, a well-known antioxidant standard. mdpi.comnih.gov

| Compound Name | Antioxidant Activity (Inhibition %) at 5 mg/L |

| 2-methylquinoline-4-carboxylic acid | 30.25% |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 40.43% |

| Isatin | No activity |

| Data from a study on quinoline-4-carboxylic acid derivatives synthesized via the Pfitzinger reaction. ui.ac.id |

Quinoline derivatives have been investigated for their analgesic and anti-inflammatory activities. tbzmed.ac.irresearchgate.net Some 4-aminoquinoline (B48711) derivatives, such as glafenine, floctafenine, and antrafenine, are known non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties. tbzmed.ac.ir A study on a specific 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, namely 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, revealed potent peripheral and central analgesic effects. tbzmed.ac.ir This compound significantly inhibited abdominal writhing in mice, indicating its potential as an analgesic agent. tbzmed.ac.ir

The Receptor for Advanced Glycation Endproducts (RAGE) is a cell surface receptor implicated in various pathological conditions, including diabetes complications, inflammation, and neurodegeneration. google.comgoogle.com Quinoline compounds have been developed as modulators of RAGE activity, specifically inhibiting the interaction between RAGE and its ligands. google.com The cytoplasmic domain of RAGE is crucial for its signal transduction, and its inhibition is a therapeutic target. google.comgoogle.com By blocking RAGE, these quinoline derivatives can potentially treat diseases associated with RAGE activity. google.com RAGE antagonists are being explored for their therapeutic benefits in conditions like Alzheimer's disease by preventing the generation of reactive oxygen species and inflammatory mediators. mdpi.com

Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, is a key enzyme in the production of the pro-inflammatory cytokine TNF-α. researchgate.netekb.egscbt.com Inhibition of TACE is a therapeutic strategy for inflammatory diseases like rheumatoid arthritis. researchgate.netresearchgate.net Novel sulfone series of α,β-cyclic and β,β-cyclic γ-sulfonyl hydroxamic acids derived from a quinoline scaffold have been identified as potent TACE inhibitors. researchgate.net For example, N-hydroxy-(4S,5S)-1-methyl-5-[[4-(2-methyl-4-quinolinylmethoxy)phenyl]sulfonylmethyl]-4-pyrrolidinecarboxamide exhibited an IC50 value of less than 1 nM against porcine TACE. researchgate.net These inhibitors often contain a hydroxamic acid group, which is a potent zinc-binding motif within the enzyme's active site. ekb.eg

| Compound | Target | Activity (IC50) |

| N-hydroxy-(4S,5S)-1-methyl-5-[[4-(2-methyl-4-quinolinylmethoxy)phenyl]sulfonylmethyl]-4-pyrrolidinecarboxamide | Porcine TACE | < 1 nM |

| Data on a potent TACE inhibitor with a quinoline scaffold. researchgate.net |

Mechanistic Investigations of Biological Action

Target Identification and Interaction Profiling

The specific molecular targets of 4-(chloromethyl)quinoline derivatives are diverse, reflecting the versatility of the quinoline (B57606) scaffold in medicinal chemistry. Research has focused on identifying these targets and characterizing the nature of the interactions, which can range from non-covalent binding to the formation of covalent bonds.

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease. The chloromethyl group, in particular, can act as a reactive moiety, forming covalent bonds with nucleophilic residues within the active sites of target enzymes.

Epidermal Growth Factor Receptor (EGFR): Certain substituted quinoline analogs have demonstrated significant inhibitory activity against EGFR kinases, including triple mutants that are resistant to other therapies. neuroquantology.comresearchgate.net For instance, the compound 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate has shown potent inhibitory activity against EGFR triple mutant kinases, with an IC50 value of 1.91 µM. researchgate.netnih.gov This suggests that the quinoline scaffold can be optimized to target specific conformations of EGFR, including those that arise from mutations conferring drug resistance. nih.gov These compounds have shown selective anticancer activity against tumor cells that harbor EGFR deletions. nih.gov

Topoisomerase 1: Quinoline derivatives are known to interfere with the function of topoisomerases, enzymes that are critical for DNA replication and transcription. nih.gov Some quinoline-based compounds act as topoisomerase I inhibitors, stabilizing the enzyme-DNA complex and leading to DNA damage and apoptosis. wikipedia.orgnih.gov For example, imine-linked quinoline-fused oxazole (B20620) hybrids have been identified as significant inhibitors of Topoisomerase-I. neuroquantology.com The antimalarial drug Ciprofloxacin, which contains a quinoline ring, inhibits bacterial DNA gyrase and topoisomerase IV.

Lanosterol 14α-demethylase (CYP51): This enzyme is a key component of the sterol biosynthesis pathway in fungi and is a major target for antifungal drugs. mdpi.com Quinoline derivatives have been investigated for their potential to inhibit CYP51. ekb.eg The mechanism of action is believed to involve the interaction of the quinoline compound with the heme group in the enzyme's active site, disrupting its catalytic activity. mdpi.com While human CYP51 is generally resistant to inhibition, certain compounds have been designed to achieve partial inhibition. nih.gov

Cysteine Proteases type B: These enzymes are involved in various physiological processes, and their dysregulation is implicated in diseases like cancer and parasitic infections. patsnap.com A study on 4-substituted quinolines found that one derivative, HTI 15, was the most potent inhibitor of cysteine proteases type B from Leishmania mexicana, acting through a linear non-competitive mechanism. nih.gov Some 4-aminoquinoline (B48711) derivatives have also shown promise as inhibitors of the cysteine proteases cruzain and TbrCATL, which are crucial for the lifecycle of parasites causing Chagas disease. scielo.br The inhibitory mechanism can be either reversible or irreversible, often involving the formation of a covalent bond with the cysteine residue in the active site. patsnap.comgoogle.com

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor on the cell surface that plays a central role in inflammation, diabetes complications, and cancer. google.comgoogle.com Quinoline compounds have been developed to modulate the interaction between RAGE and its ligands. google.com These compounds can be designed to bind to the intracellular domain of RAGE, thereby interfering with its signaling cascade. google.com This modulation of RAGE activity presents a therapeutic strategy for a variety of diseases. google.com

The planar structure of the quinoline ring allows it to intercalate between the base pairs of DNA, a mechanism shared by many anticancer and antimicrobial agents. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The chloromethyl group can further enhance this activity by forming covalent adducts with DNA.

Beyond DNA, these compounds can also form covalent bonds with proteins. The chloromethyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine, leading to the irreversible inhibition or modulation of protein function. This covalent bonding is a key feature of the mechanism of action for some quinoline derivatives.

Receptor Modulation Pathways (e.g., RAGE activity)

Cellular Pathways and Effects

The interaction of this compound derivatives with their molecular targets triggers a cascade of cellular events, often culminating in programmed cell death, or apoptosis. Key events in this process include the activation of specific enzymes and the disruption of mitochondrial function.

Apoptosis is a crucial process for removing damaged or unwanted cells, and its induction is a primary goal of many cancer therapies. Several studies have shown that derivatives of this compound can induce apoptosis through a caspase-dependent pathway. nih.govresearchgate.net Caspases are a family of cysteine proteases that, when activated, execute the final stages of apoptosis. springermedizin.de

For example, two 4-substituted quinoline derivatives, HTI 21 and HTI 22, were found to induce caspase-dependent apoptosis in cancer cells. nih.gov Similarly, a tetrahydroisoquinoline derivative, CDST, was shown to induce apoptosis in leukemia cells by activating caspase-8 and caspase-3. koreascience.kr The activation of these caspases leads to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. koreascience.kr

The mitochondrion plays a central role in the regulation of apoptosis. A key event in the initiation of the apoptotic cascade is the loss of the mitochondrial transmembrane potential (ΔΨ) and the subsequent permeabilization of the mitochondrial outer membrane. nih.govaacrjournals.org This allows for the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. koreascience.krcsic.es

Studies have demonstrated that 4-substituted quinoline derivatives can induce the dissipation of the mitochondrial transmembrane potential. nih.govacs.org In isolated mitochondria, these derivatives were shown to promote mitochondrial permeabilization. nih.gov The ability of these compounds to compromise mitochondrial function is a critical aspect of their cytotoxic effects. researchgate.netacs.org Some compounds are designed to accumulate in the mitochondria, drawn in by the negative membrane potential, which enhances their ability to induce damage. nih.gov

Interactive Data Table: Biological Activities of Quinoline Derivatives

| Compound Class | Target Enzyme/Receptor | Cellular Effect | Reference |

| Substituted Quinoline Analogs | EGFR Kinases (including triple mutants) | Inhibition of tumor cell proliferation | neuroquantology.comresearchgate.netnih.gov |

| Imine-linked Quinoline-Fused Oxazoles | Topoisomerase-I | Inhibition of enzyme activity | neuroquantology.com |

| 4-Substituted Quinolines (HTI 15) | Cysteine Proteases type B (L. mexicana) | Non-competitive inhibition | nih.gov |

| Quinoline Compounds | RAGE | Modulation of receptor-ligand interaction | google.comgoogle.com |

| 4-Substituted Quinolines (HTI 21, HTI 22) | Caspases | Induction of caspase-dependent apoptosis | nih.gov |

| 4-Substituted Quinolines | Mitochondria | Dissipation of transmembrane potential, permeabilization | nih.gov |

Reactive Oxygen Species (ROS) Generation

Some quinoline derivatives have been shown to induce the generation of reactive oxygen species (ROS) within cancer cells. For instance, studies on certain combretastatin (B1194345) A-4 analogues featuring a quinoline scaffold have demonstrated that their cytotoxic effects are associated with an increase in intracellular ROS levels. nih.gov This elevation in ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways. The production of ROS is a recognized mechanism of action for several anticancer agents. nih.govrasayanjournal.co.in

Calcium-Dependent Cell Death and Thiol Oxidation

Research into halo-substituted quinoline derivatives has indicated that their induced cell death can be calcium-dependent and linked to thiol oxidation. researchgate.net Thiol groups, particularly in cysteine residues of proteins, are susceptible to oxidation, which can alter protein function and lead to cellular dysfunction. nih.gov This process, coupled with disruptions in calcium homeostasis, can activate cysteine proteases and contribute to programmed cell death. researchgate.net

Modulation of Cell Cycle Distribution

A significant mechanism of action for several quinoline-based compounds is the disruption of the normal cell cycle progression in cancer cells. Derivatives of this compound have been observed to induce cell cycle arrest, often at the G2/M phase. nih.govaacrjournals.org This arrest prevents the cells from entering mitosis, ultimately leading to apoptosis. For example, a novel series of quinoline derivatives of combretastatin A-4 were found to cause a significant accumulation of cells in the G2/M phase. nih.gov Similarly, other studies have reported that quinoline derivatives can induce cell cycle arrest at different phases, such as the S phase or G0/G1 phase, depending on the specific compound and cell line. mdpi.comunav.edu

Inhibition of Tubulin Polymerization

A key molecular target for many anticancer quinoline derivatives is tubulin. nih.gov These compounds can inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these agents interfere with cell division, leading to cell cycle arrest and apoptosis. nih.gov Structure-based design and optimization have led to the discovery of potent tubulin inhibitors with a quinoline scaffold that bind to the colchicine (B1669291) binding site on tubulin. nih.govfrontiersin.org The inhibitory concentration (IC50) for tubulin polymerization of some of these derivatives has been determined to be in the micromolar range. nih.govfrontiersin.org

| Compound/Derivative Class | Effect on Tubulin Polymerization | Reference |

| 2-aryl-4-amide-quinoline derivatives | Moderate inhibitory activity | nih.gov |

| Analog G13 (4-hydroxymethyl-2-(3',4',5'-trimethoxyphenyl)quinoline) | IC50 = 13.5 µM | nih.gov |

| Combretastatin A-4 (CA-4) quinoline analogues | Potent inhibition | nih.govfrontiersin.org |

Subcellular Localization Studies

Understanding the subcellular distribution of quinoline derivatives is crucial for identifying their targets and mechanisms of action.

Colocalization with Endoplasmic Reticulum and Mitochondrion

Fluorescence microscopy studies using tagged quinoline analogues have revealed their accumulation in specific organelles. uct.ac.za Notably, clear colocalization has been observed with the endoplasmic reticulum (ER) and, to a lesser extent, the mitochondrion in Plasmodium falciparum. uct.ac.za This suggests that these organelles may be important sites of action. The localization to the ER and mitochondria is significant as these organelles are involved in critical cellular processes, including protein synthesis, calcium storage, and energy metabolism. researchgate.net Disruption of their function can lead to cellular stress and death. researchgate.net

Addressing Drug Resistance Mechanisms and Overcoming Strategies

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. acs.org Quinoline-based compounds have been investigated for their potential to overcome MDR. Some quinoline derivatives have shown efficacy against drug-resistant cancer cell lines. acs.org The mechanisms of resistance to quinoline antimalarials are thought to involve proteins like P-glycoprotein homologues. nih.gov Strategies to overcome resistance include the design of new quinoline analogues and combination therapies. nih.govrsc.org For instance, certain isoquinolinequinone N-oxides have been shown to inhibit the activity of drug efflux pumps in MDR cells. acs.org

Plasma Serum Stability and P-glycoprotein 1 (P-gp) Substrate Evaluation

Similarly, no specific studies were identified that directly evaluate this compound as a substrate for P-glycoprotein 1 (P-gp), a critical efflux transporter involved in multidrug resistance (MDR) nih.govpolyu.edu.hk. However, the quinoline scaffold is a common motif in compounds designed to interact with P-gp, often as inhibitors nih.govsemanticscholar.org.

Research on various quinoline derivatives has demonstrated their potential to act as P-gp inhibitors, thereby reversing multidrug resistance in cancer cells. These studies often utilize in vitro models such as Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) to assess P-gp mediated efflux nih.govnih.govevotec.comcreative-bioarray.combienta.net. In these assays, the bidirectional transport of a compound across a polarized cell monolayer is measured. A significantly higher basolateral-to-apical (B-A) transport compared to apical-to-basolateral (A-B) transport, which is reduced in the presence of a known P-gp inhibitor, indicates that the compound is a P-gp substrate. Conversely, the ability of a compound to inhibit the efflux of a known P-gp substrate, such as rhodamine 123 or doxorubicin (B1662922), is used to identify P-gp inhibitors nih.govsemanticscholar.org.

For example, a study on 6-methoxy-2-arylquinolines identified derivatives with a hydroxylmethyl group at position 4 as having a key role in P-gp inhibition semanticscholar.org. Another novel quinoline derivative, 160a (8-(3-methoxybenzyloxy)quinoline-2-carbaldehyde), was shown to reverse the MDR phenotype in P-gp-overexpressing tumor cells by inhibiting P-gp-mediated drug efflux nih.govpolyu.edu.hk. These findings suggest that the quinoline core can serve as a scaffold for developing P-gp inhibitors.

Given that various quinoline derivatives have been shown to interact with P-gp, it is plausible that this compound could also be a substrate or inhibitor of this transporter. However, without direct experimental evidence, its role as a P-gp substrate remains speculative. Further investigation using established in vitro assays, such as the MDCK-MDR1 permeability assay, would be necessary to definitively determine the interaction of this compound with P-gp.

The following table summarizes the P-gp inhibitory activity of several reported quinoline derivatives, providing a context for the potential activity of related compounds.

| Compound | Cell Line | Assay Method | Concentration | P-gp Inhibition Activity | Reference |

| YS-7a | KB/VCR, K562/ADR | MTT Assay | Minimally cytotoxic concentrations | Stronger inhibitory effect than verapamil | nih.gov |

| Alcoholic quinoline derivative (5a) | EPG85-257RDB | Rhodamine 123 efflux assay | 10 µM | 1.3-fold stronger than verapamil | semanticscholar.org |

| Alcoholic quinoline derivative (5b) | EPG85-257RDB | Rhodamine 123 efflux assay | 10 µM | 2.1-fold stronger than verapamil | semanticscholar.org |

| Compound 160a | A549/DOX, LCC6/MDR, KYSE150/DOX | Doxorubicin accumulation, Calcein (B42510) AM assay | Not specified | Increased intracellular doxorubicin and calcein AM | nih.govpolyu.edu.hk |

Computational and Theoretical Studies on 4 Chloromethyl Quinoline Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular intricacies of quinoline (B57606) derivatives. These computational methods provide profound insights into the electronic structure and reactivity of these compounds, guiding the design of new molecules with tailored properties.

Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or cc-pVDZ, are employed to determine optimized molecular geometries and electronic properties. dergipark.org.trresearchgate.netdergipark.org.tr These calculations can predict bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from techniques like X-ray diffraction. dergipark.org.trscirp.org

DFT studies on related quinoline structures have revealed that the planarity and geometry of the quinoline ring system are crucial for their biological activity. For instance, in a study on 4-amino-2-methyl-7-(trifluoromethyl)quinoline, DFT calculations at the B3LYP/cc-pVDZ and B3LYP/6-311G(d,p) levels were used to determine the most stable conformation and to analyze its vibrational spectra. dergipark.org.tr Similarly, for other quinoline derivatives, DFT has been used to understand their molecular structure and has indicated that these compounds are generally stable. researchgate.net The electronic properties, such as the dipole moment, are also calculated to understand the charge distribution within the molecule. scirp.org

Calculation of Frontier Molecular Orbitals (EHOMO, ELUMO, ΔE)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. malayajournal.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. scirp.orgmalayajournal.org

For quinoline and its derivatives, DFT calculations are frequently used to determine these orbital energies. For the parent quinoline molecule, one study reported an EHOMO of -6.646 eV, an ELUMO of -1.816 eV, and a HOMO-LUMO energy gap of 4.83 eV, calculated using the B3LYP/6–31+G(d, p) method. scirp.org In another study on a substituted quinoline, the HOMO-LUMO gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. For instance, in some quinoline derivatives, the HOMO is localized over the quinoline ring and substituent groups, while the LUMO may be concentrated on the quinoline nucleus itself, indicating that charge transfer can occur within the molecule. malayajournal.org

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Quinoline Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |

| Quinoline | DFT/B3LYP/6–31+G(d, p) | -6.646 | -1.816 | 4.83 | scirp.org |